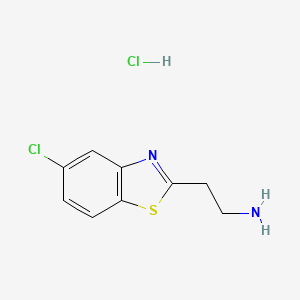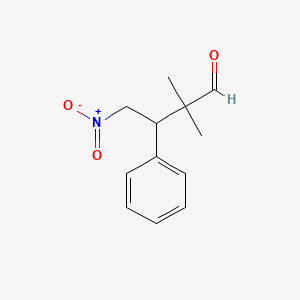
2,2-Dimethyl-4-nitro-3-phenylbutanal
Overview
Description
2,2-Dimethyl-4-nitro-3-phenylbutanal is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol . This compound is characterized by the presence of a nitro group, a phenyl group, and a butanal backbone with two methyl groups at the second carbon position . It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-nitro-3-phenylbutanal can be achieved through several synthetic routes. One common method involves the nitration of 2,2-dimethyl-3-phenylbutanal using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2-Dimethyl-4-nitro-3-phenylbutanal undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperature controls to optimize the reaction outcomes . Major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives .
Scientific Research Applications
2,2-Dimethyl-4-nitro-3-phenylbutanal is utilized in scientific research across multiple fields:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-nitro-3-phenylbutanal exerts its effects involves interactions with molecular targets such as enzymes and receptors . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways . The phenyl group contributes to the compound’s ability to engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
2,2-Dimethyl-4-nitro-3-phenylbutanal can be compared with similar compounds such as:
2,2-Dimethyl-3-phenylbutanal: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-3-phenylbutanal: Lacks the dimethyl groups, affecting its steric properties and reactivity.
2,2-Dimethyl-4-nitrobutanal: Lacks the phenyl group, altering its aromatic interactions and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
2,2-dimethyl-4-nitro-3-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSRQAHEBIFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


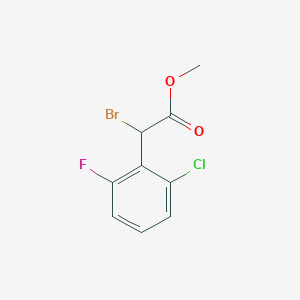
![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1431667.png)
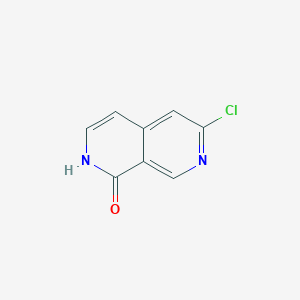

![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)
![6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431673.png)

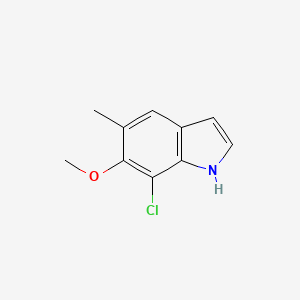
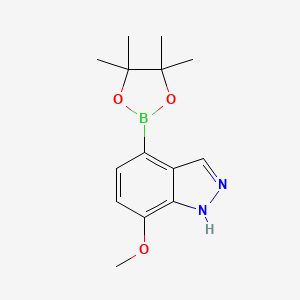

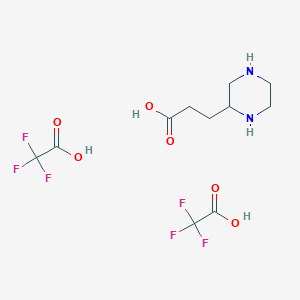
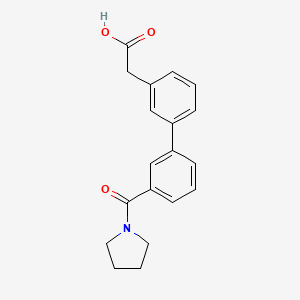
![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)
